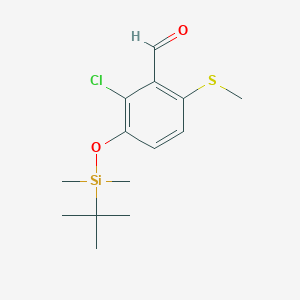

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde: is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, a chloro substituent, and a methylthio group on a benzaldehyde core. This compound is of interest in organic synthesis due to its unique reactivity and the protective role of the TBDMS group, which can be selectively removed under specific conditions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde typically involves multiple steps:

-

Protection of Hydroxyl Group: : The hydroxyl group on the benzaldehyde is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group is protected during subsequent reactions.

-

Thiomethylation: : The methylthio group is introduced via nucleophilic substitution, often using methylthiolate salts (e.g., sodium methylthiolate) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

化学反応の分析

Types of Reactions

-

Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: : The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Substitution: : The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzaldehydes.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Sodium methylthiolate in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzoic acid.

Reduction: 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

Synthetic Applications

1. Building Block in Organic Synthesis

The compound serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals.

2. Protecting Group in Synthesis

The tert-butyldimethylsilyl (TBDMS) group acts as a protecting group for alcohols and phenols during synthetic procedures. This protection is essential in multi-step synthesis where selective reactions are required.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

In a study aimed at developing new anti-cancer agents, 3-((tert-butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde was utilized to synthesize derivatives with improved biological activity. The introduction of the methylthio group was found to enhance the lipophilicity of the resulting compounds, facilitating better cell membrane penetration.

Case Study 2: Development of Agrochemicals

Researchers have explored this compound's potential in creating novel agrochemical agents. The chlorinated benzaldehyde derivative exhibited significant herbicidal activity against several weed species, demonstrating its utility in agricultural applications.

Research Findings

Recent studies have highlighted the compound's efficacy in various chemical reactions:

- Reactivity : The presence of the chlorine atom enhances electrophilic aromatic substitution reactions, allowing for further functionalization.

- Stability : The tert-butyldimethylsilyl group provides stability under acidic conditions, making it suitable for reactions that require harsh conditions.

作用機序

The mechanism of action for reactions involving 3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde typically involves the reactivity of the aldehyde, chloro, and methylthio groups. The TBDMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed under acidic or fluoride ion conditions.

類似化合物との比較

Similar Compounds

- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde

- 3,5-Bis((tert-butyldimethylsilyl)oxy)benzaldehyde

- (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde is unique due to the combination of the TBDMS protecting group, chloro, and methylthio substituents on the benzaldehyde core. This combination allows for selective reactions and the synthesis of complex molecules that are not easily accessible through other routes.

By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.

生物活性

3-((tert-Butyldimethylsilyl)oxy)-2-chloro-6-(methylthio)benzaldehyde, a compound with the molecular formula C14H21ClO2SSi, has garnered attention in the field of organic chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Molecular Structure:

- Molecular Formula: C14H21ClO2SSi

- Molecular Weight: 316.92 g/mol

- CAS Number: 2228154-44-5

The compound features a chlorinated aromatic aldehyde structure modified by a tert-butyldimethylsilyl (TBDMS) group and a methylthio substituent, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups using TBDMS chloride, followed by chlorination and substitution reactions to introduce the methylthio group. The general reaction scheme can be summarized as follows:

-

Protection of Hydroxyl Groups:

R OH+TBDMS Cl→R O TBDMS+HCl

-

Chlorination:

R O TBDMS+Cl2→R O TBDMS Cl

-

Introduction of Methylthio Group:

R O TBDMS Cl+CH3S−→R O TBDMS SCH3

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, benzaldehyde derivatives have shown effectiveness against various bacterial strains. The introduction of the TBDMS group may enhance solubility and stability, potentially increasing antimicrobial efficacy.

Enzyme Inhibition

Benzaldehyde derivatives have been studied for their ability to inhibit enzymes such as xanthine oxidase (XO). The interactions between these compounds and XO involve hydrogen bonding and hydrophobic interactions, which are crucial for their inhibitory activity. The presence of the chlorinated and methylthio groups in our compound may similarly influence enzyme interaction dynamics.

Cytotoxicity Studies

Preliminary cytotoxicity studies on related benzaldehyde derivatives suggest potential anti-cancer properties. The mechanism often involves apoptosis induction in cancer cells through oxidative stress pathways. Further studies are needed to elucidate the specific pathways involved for this compound.

Case Studies

特性

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-methylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClO2SSi/c1-14(2,3)19(5,6)17-11-7-8-12(18-4)10(9-16)13(11)15/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSFUCCQNBVKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)SC)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClO2SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。